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Compound Name: 4-Bromo-2-nitroanisole

Cat. No.: B183251

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-2-nitroanisole (CAS No. 33696-00-3), a key intermediate in various chemical
syntheses. The document is intended for researchers, scientists, and professionals in the field
of drug development and materials science, offering detailed information on its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

4-Bromo-2-nitroanisole, with the molecular formula C7HeBrNOs and a molecular weight of
232.03 g/mol , is a substituted aromatic compound.[1][2] Its structural elucidation and purity
assessment are critically dependent on a thorough analysis of its spectroscopic data. This
guide presents a compilation of available spectral data and the experimental protocols for their
acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-Bromo-2-nitroanisole. Due
to the limited availability of publicly accessible, peer-reviewed raw data, some of the following
sections include predicted values based on established spectroscopic principles and data from
analogous compounds. These predictions are clearly identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1.1. *H NMR Spectroscopy

Predicted Data: The proton NMR spectrum of 4-Bromo-2-nitroanisole is expected to show
distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts
are influenced by the electronic effects of the bromo, nitro, and methoxy substituents.

Predicted Chemical ) o Predicted Coupling
Proton _ Predicted Multiplicity

Shift (8, ppm) Constant (J, Hz)
H-3 7.8-8.0 d ~2.5
H-5 75-7.7 dd ~8.5,~2.5
H-6 70-7.2 d ~8.5
-OCHs 39-41 S

2.1.2. 13C NMR Spectroscopy

A literature reference indicates that the 3C NMR spectrum of 4-Bromo-2-nitroanisole has
been reported.[1] However, the specific chemical shift values were not accessible in the public
domain at the time of this guide's compilation. Based on established substituent effects on
aromatic rings, the following are predicted chemical shifts:

Carbon Predicted Chemical Shift (8, ppm)
C-1 (-OCHs) 155 - 160

C-2 (-NO2) 140 - 145

C-3 120 - 125

C-4 (-Br) 115 - 120

C-5 130 - 135

C-6 110-115

-OCHs 56 - 58
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Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-nitroanisole is expected to exhibit characteristic absorption

bands corresponding to its functional groups. While a complete peak list is not readily

available, the predicted key absorptions are listed below.

Functional Group

Predicted Absorption Range

Vibration Mode

(cm™)

Aromatic C-H 3100 - 3000 Stretching

Aliphatic C-H (-OCH?3) 2950 - 2850 Stretching

Aromatic C=C 1600 - 1450 Stretching
Asymmetric NOz Stretch 1550 - 1510 Stretching

Symmetric NO2 Stretch 1360 - 1320 Stretching

C-O (Aryl-Alkyl Ether) 1275 - 1200 Asymmetric Stretching
C-O (Aryl-Alkyl Ether) 1075 - 1020 Symmetric Stretching
C-Br 680 - 515 Stretching

Mass Spectrometry (MS)

The mass spectrum of 4-Bromo-2-nitroanisole obtained by electron ionization (EI) would

show the molecular ion peak and several fragment ions. The presence of bromine would be

indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing

fragments (approximately equal intensity for M+ and M+2 peaks).
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m/z Proposed Fragment
231/233 [M]* (Molecular lon)
216/218 [M - CHs]*

186/188 [M - NO2J*

152 [M - Br]*

107 [C7H7O]*

77 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 4-Bromo-2-nitroanisole in approximately 0.7 mL
of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube.

Data Acquisition: Acquire the *H and 3C NMR spectra on a 300 MHz or higher field NMR
spectrometer.

'H NMR Parameters: Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds.

13C NMR Parameters: Typically acquired with proton decoupling, using a 45° pulse width, a
relaxation delay of 2-5 seconds, and a larger number of scans to achieve an adequate
signal-to-noise ratio.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 4-Bromo-2-nitroanisole with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform
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powder is obtained.
o Press the powder into a transparent pellet using a hydraulic press.

o Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC).

« lonization: Utilize electron ionization (El) at a standard energy of 70 eV.

e Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
qguadrupole or time-of-flight (TOF) mass analyzer.

» Detection: Detect the ions to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-Bromo-2-nitroanisole.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a summary of the available and predicted spectroscopic data for
4-Bromo-2-nitroanisole. While a complete set of experimentally verified data is not fully
available in the public domain, the information and protocols presented here serve as a
valuable resource for the identification and characterization of this compound in a research and
development setting. Further experimental work is encouraged to confirm the predicted spectral

features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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